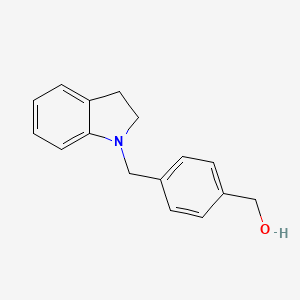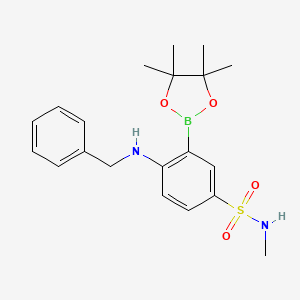![molecular formula C11H13F3N2 B13934066 N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine: is a complex organic compound characterized by the presence of a cyclopropyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism by which N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopropyl-alpha-methyl-2-pyridinemethanamine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
N-Cyclopropyl-5-(trifluoromethyl)-2-pyridinemethanamine: Lacks the alpha-methyl group, potentially altering its chemical properties.
N-Cyclopropyl-alpha-methyl-5-(methyl)-2-pyridinemethanamine: Substitutes the trifluoromethyl group with a methyl group, impacting its overall behavior.
Uniqueness
N-Cyclopropyl-alpha-methyl-5-(trifluoromethyl)-2-pyridinemethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13F3N2/c1-7(16-9-3-4-9)10-5-2-8(6-15-10)11(12,13)14/h2,5-7,9,16H,3-4H2,1H3 |
Clé InChI |
UIQDBROPCRKVQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=C1)C(F)(F)F)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)


![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)


![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)





![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)

